![molecular formula C9H6F3NO4 B3016614 2-[2-Nitro-6-(trifluoromethyl)phenyl]acetic acid CAS No. 1214331-77-7](/img/structure/B3016614.png)
2-[2-Nitro-6-(trifluoromethyl)phenyl]acetic acid
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Overview
Description
2-[2-Nitro-6-(trifluoromethyl)phenyl]acetic acid is a compound with the CAS Number: 1214331-77-7 . It has a molecular weight of 249.15 . The IUPAC name for this compound is 2-(2-nitro-6-(trifluoromethyl)phenyl)acetic acid .
Molecular Structure Analysis
The InChI code for 2-[2-Nitro-6-(trifluoromethyl)phenyl]acetic acid is 1S/C9H6F3NO4/c10-9(11,12)6-2-1-3-7(13(16)17)5(6)4-8(14)15/h1-3H,4H2,(H,14,15) . This code provides a unique representation of the compound’s molecular structure.Physical And Chemical Properties Analysis
2-[2-Nitro-6-(trifluoromethyl)phenyl]acetic acid is a solid at room temperature . It has a melting point range of 146 - 148 .Scientific Research Applications
- Antithrombotic Agents : Researchers have explored the potential of this compound as an antithrombotic agent. Its ability to inhibit blood clot formation makes it relevant for cardiovascular health .
- Lipoxygenase Inhibitors : 2-Nitro-6-(trifluoromethyl)phenylacetic acid has been investigated for its inhibitory effects on lipoxygenase enzymes, which play a role in inflammation and lipid metabolism .
- Fluorinated Building Blocks : As a fluorinated compound, it serves as a valuable building block in synthetic chemistry. Researchers use it to introduce fluorine atoms into complex molecules .
- Chromatography Applications : Scientists utilize this compound in chromatographic techniques for separation and analysis of complex mixtures. Its unique properties aid in precise detection and quantification .
- Process Optimization : In biopharmaceutical manufacturing, 2-Nitro-6-(trifluoromethyl)phenylacetic acid may find applications in optimizing production processes or enhancing protein stability .
- Electrolyte Additives : Researchers investigate its potential as an electrolyte additive in advanced batteries. The trifluoromethyl group could enhance battery performance .
Medicinal Chemistry and Drug Development
Fluorination Reagents and Synthetic Chemistry
Analytical Chemistry and Mass Spectrometry
Biopharmaceutical Production
Advanced Battery Science
Materials Science and Surface Modification
Safety and Hazards
The compound is labeled with the GHS07 pictogram, indicating that it can cause harm. The hazard statements associated with it are H315, H319, and H335, which suggest that it can cause skin irritation, serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .
Mechanism of Action
Mode of Action
It’s known that the compound may cause respiratory irritation, skin irritation, and serious eye irritation . This suggests that the compound interacts with certain receptors or enzymes in the body, leading to these effects.
Result of Action
The compound is known to cause respiratory, skin, and eye irritation , suggesting it may have effects at the cellular level that lead to these symptoms.
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of a compound. Factors such as temperature, pH, and the presence of other molecules can affect a compound’s stability and how it interacts with its targets .
properties
IUPAC Name |
2-[2-nitro-6-(trifluoromethyl)phenyl]acetic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6F3NO4/c10-9(11,12)6-2-1-3-7(13(16)17)5(6)4-8(14)15/h1-3H,4H2,(H,14,15) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NPLOKIITLFKNKE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)[N+](=O)[O-])CC(=O)O)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6F3NO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
249.14 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Nitro-6-(trifluoromethyl)phenylacetic acid |
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